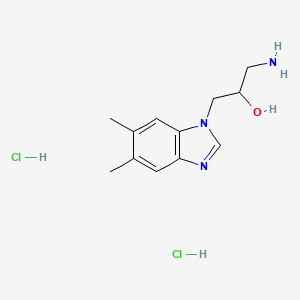
1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride, also known as DMAB, is a chemical compound that has gained significant attention in the field of scientific research. DMAB is a benzodiazepine derivative and has been found to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Diversity
Research on benzodiazole derivatives and similar compounds focuses on generating structurally diverse libraries through various chemical reactions. For example, studies have demonstrated the synthesis of a wide range of compounds via alkylation and ring closure reactions, yielding derivatives with potential applications in materials science, pharmacology, and as intermediates in organic synthesis. These methodologies allow for the creation of dithiocarbamates, thioethers, pyrazolines, pyridines, benzodiazepines, and other heterocyclic compounds, indicating the versatility of these chemical frameworks in generating new materials and drugs (Roman, 2013).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibiting effects, showing significant potential in protecting metals against corrosion in acidic environments. These studies reveal the effectiveness of such compounds in forming protective layers on metal surfaces, thereby reducing corrosion rates. This application is crucial in industries where metal longevity and integrity are essential, such as in pipelines and structural materials (Hu et al., 2016).
Polymer Modification and Medical Applications
Research has also explored the modification of polymers through condensation reactions with various amines, including benzodiazole derivatives. Such modifications have led to polymers with enhanced properties, including increased thermal stability and improved biological activity, making them suitable for medical applications like drug delivery systems and tissue engineering (Aly et al., 2015).
Antimicrobial and Antitumor Activities
Compounds structurally related to benzodiazoles have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies highlight the potential of such derivatives in developing new therapeutic agents. The diverse chemical structures allow for targeted modifications to enhance biological activity against specific pathogens or cancer cell lines, offering pathways for new drug development (Asiri & Khan, 2010).
Optical and Electronic Properties
The synthesis of antipyrine derivatives and their analysis for optical properties have opened avenues for their application in optoelectronic devices. These studies contribute to the understanding of how structural modifications can influence the electronic and optical behavior of materials, which is essential for designing better electronic components, photovoltaic cells, and optical sensors (El-Ghamaz et al., 2017).
Eigenschaften
IUPAC Name |
1-amino-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-8-3-11-12(4-9(8)2)15(7-14-11)6-10(16)5-13;;/h3-4,7,10,16H,5-6,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFIKCQOEXVERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2996723.png)

![1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2996727.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-ethoxyacetamide](/img/structure/B2996730.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)



![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)